2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that features both fluorine and difluoromethyl groups. These functional groups are known to significantly influence the physicochemical and biological properties of molecules, making this compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . One common method involves the N-difluoromethylation of pyridines, which is a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on scalability and safety. The use of bench-stable crystalline solid reagents like XtalFluor-M® has been a significant advancement, allowing for safer and more efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Typically involves the use of metal-based catalysts.
Reduction: Often performed under hydrogenation conditions.
Substitution: Can occur via nucleophilic or electrophilic pathways
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, metal catalysts, and radical initiators. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can lead to the formation of CF2H-containing compounds, which are valuable in pharmaceutical applications .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere for alcohol, thiol, or amine groups.
Medicine: Incorporated into drug design for its unique physicochemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the CF2H group. This unique characteristic allows it to interact with various molecular targets and pathways, making it a versatile compound in drug design and other applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- N-difluoromethylated pyridinium salts
Uniqueness
What sets 2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid apart from similar compounds is its combination of both fluorine and difluoromethyl groups, which provide unique physicochemical properties. This makes it particularly valuable in the development of bioactive compounds and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-7(11)6-8(12)14-3-4(9(15)16)1-2-5(14)13-6/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFZMQYYSYYNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(=O)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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